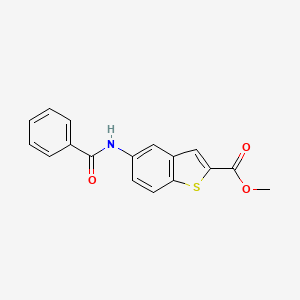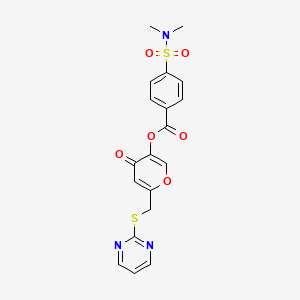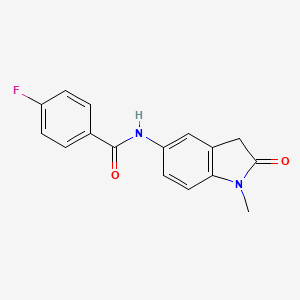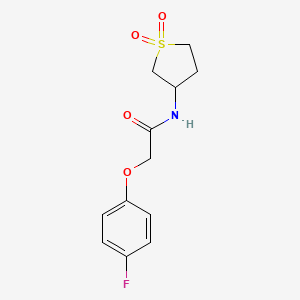
N-(2-Chlorphenyl)-4,6-bis(trifluormethyl)pyridin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide” is a chemical compound that contains a pyridine ring and trifluoromethyl groups . The trifluoromethyl group is a common functional group in many pharmaceuticals and its presence can significantly affect the pharmacological properties of a drug .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate . This intermediate can then be hydrolyzed with potassium carbonate in the presence of hydrogen peroxide to yield the final product .Wissenschaftliche Forschungsanwendungen
Agrochemische Anwendungen
Trifluormethylpyridine, zu denen auch „N-(2-Chlorphenyl)-4,6-bis(trifluormethyl)pyridin-2-carboxamid“ gehört, sind wichtige strukturelle Motive in aktiven agrochemischen Wirkstoffen . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Trifluormethylpyridin-Derivat, das auf dem agrochemischen Markt eingeführt wurde, und seitdem haben mehr als 20 neue Trifluormethylpyridin-haltige Agrochemikalien ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridine und ihre Derivate werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben eine Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die biologischen Aktivitäten von Trifluormethylpyridin-Derivaten werden auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die einzigartigen Eigenschaften des Pyridin-Rests zurückgeführt .
Antituberkulosemittel
Obwohl es keinen direkten Zusammenhang mit „this compound“ gibt, wird die Verwendung ähnlicher Verbindungen zur Behandlung von Tuberkulose erforscht . Eine Reihe neuartiger substituierter N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate wurde entworfen, synthetisiert und auf ihre Antituberkulose-Aktivität untersucht .
Von der FDA zugelassene Medikamente
In den letzten 20 Jahren wurden von der FDA Medikamente mit Trifluormethylgruppen zugelassen . Unter ihnen wurde festgestellt, dass die meisten Verbindungen Fluor oder fluorhaltige funktionelle Gruppen aufweisen, die zahlreiche pharmakologische Aktivitäten zeigen . Dieser Überblick behandelt die detaillierte Chemie von 19 von der FDA in den letzten 20 Jahren zugelassenen Medikamenten, die die Trifluormethylgruppe als eines der Pharmakophore enthält .
Zukünftige Richtungen
The future directions for research on “N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide” could include further studies on its synthesis, properties, and potential applications. Trifluoromethyl-containing compounds are of significant interest in pharmaceutical research, and this compound could potentially contribute to this field .
Wirkmechanismus
Target of Action
The primary targets of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The specific mode of action of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds .
Result of Action
The molecular and cellular effects of the action of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that the development of fluorinated organic chemicals, including tfmp derivatives, is becoming an increasingly important research topic .
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N2O/c15-8-3-1-2-4-9(8)23-12(24)10-5-7(13(16,17)18)6-11(22-10)14(19,20)21/h1-6H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBRQLLZCJLIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Iodo-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2575770.png)




![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2575784.png)
![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2575789.png)
![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)

